(1-Chloropropyl)cyclopropane
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Overview
Description
Cyclopropane, (1-chloropropyl)- is an organic compound characterized by a three-membered cyclopropane ring with a 1-chloropropyl substituent. This compound is part of the cyclopropane family, known for their unique structural properties and significant ring strain due to the small size of the ring. Cyclopropane derivatives have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-chloropropyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the reaction of 1-chloropropene with a carbene generated in situ from chloroform and a strong base like potassium hydroxide can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes, including those with chlorinated substituents . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, (1-chloropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can convert the chlorinated cyclopropane to a hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Alcohols or ethers.
Oxidation: Epoxides or carboxylic acids.
Reduction: Alkanes or cyclopropanes without the chlorine substituent.
Scientific Research Applications
Cyclopropane, (1-chloropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties due to the strained cyclopropane ring.
Mechanism of Action
The mechanism of action of cyclopropane, (1-chloropropyl)- involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropane, (1-chloropropyl)- can be compared with other cyclopropane derivatives such as:
Cyclopropane, (1-bromopropyl)-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclopropane, (1-fluoropropyl)-: Fluorinated derivative with unique properties due to the strong C-F bond.
Cyclopropane, (1-iodopropyl)-: Iodinated compound with distinct reactivity patterns.
The uniqueness of cyclopropane, (1-chloropropyl)- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
88106-23-4 |
---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloropropylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |
InChI Key |
IUCBRIGKYKSZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)Cl |
Origin of Product |
United States |
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